Cas no 138614-71-8 (Schimawalin B)

Schimawalin B structure
Schimawalin B structure
상품 이름:Schimawalin B
CAS 번호:138614-71-8
MF:C75H52O48
메가와트:1721.2
CID:1264008
PubChem ID:16130316

Schimawalin B 화학적 및 물리적 성질

이름 및 식별자

    • D-Glucose,2-[2-[(6,6'-dicarboxy-2,2',3,3',4'-pentahydroxy[1,1'-biphenyl]-4-yl)oxy]-3,4,5-trihydroxybenzoate]3-(3,4,5-trihydroxybenzoate), cyclic 26&reg
    • 4:26'&reg
    • 6-ester with b-D-glucopyranose1-[2-[(5,10-dihydro-3,7,8-trihydroxy-5,10-dioxo[1]benzopyrano[5,4,3-cde][1]benzopyran-2-yl)oxy]-3,4,5-trihydroxybenzoate]2,3-bis(3,4,5-trihydroxybenzoate), (S)-
    • Dibenzo[g,i]pyrano[3,2-b][1,5]dioxacycloundecin, D-glucose deriv.
    • [1]Benzopyrano[5,4,3-cde][1]benzopyran, D-glucose deriv.
    • Schimawalin B
    • D-Glucose,2-[2-[[(1S)-6,6'-dicarboxy-2,2',3,3',4'-pentahydroxy[1,1'-biphenyl]-4-yl]oxy]-3,4,5-trihydroxybenzoate]3-(3,4,5-tri
    • [1]Benzopyrano[5,
    • D-Glucose,2-[2-[[(1S)-6,6'-dicarboxy-2,2',3,3',4'-pentahydroxy[1,1'-biphenyl]-4-yl]oxy]-3,4,5-trihydroxybenzoate]3-(3,4,5-trihydroxybenzoate), cyclic 26&reg
    • D-Glucose,2-[2-[[(1S)-6,6'-dicarboxy-2,2',3,3',4'-pentahydroxy[1,1'-biphenyl]-4-yl]oxy]-3,4,5-trihydroxybenzoate]3-(3,4,5-trihydroxybenzoate), cyclic 26(R)4:26'(R)6-ester with b-D-glucopyranose1-[2-[(5,10-dihydro-3,7,8-trihydroxy-5,10-dioxo[1]benzopyrano[5,4,3-cde][1]benzopyran-2-yl)oxy]-3,4,5-trihydroxybenzoate]2,3-bis(3,4,5-trihydroxybenzoate) (9CI)
    • [[6-[1-formyl-3,4,5-trihydroxy-2-(3,4,5-trihydroxybenzoyl)oxy-pentoxy]carbonyl-2,3,4-trihydroxy-phenoxy]-pentahydroxy-dioxo-bis[(3,4,5-trihydroxybenzoyl)oxy][?]yl] 3,4,5-trihydroxy-2-[trihydroxy(dioxo)[?]yl]oxy-benzoate
    • 138614-71-8
    • 인치: 1S/C75H52O48/c76-13-35(88)51(97)60(116-66(104)16-1-25(78)44(90)26(79)2-16)39(14-77)115-72(110)23-9-32(85)48(94)56(102)58(23)113-37-11-21-41(55(101)52(37)98)40-19(7-31(84)47(93)54(40)100)36(89)15-112-74-64(121-70(21)108)63(119-67(105)17-3-27(80)45(91)28(81)4-17)65(120-68(106)18-5-29(82)46(92)30(83)6-18)75(123-74)122-73(111)24-10-33(86)49(95)57(103)59(24)114-38-12-22-43-42-20(69(107)118-62(43)53(38)99)8-34(87)50(96)61(42)117-71(22)109/h1-12,14,35,39,51,60,63-65,74-76,78-88,90-103H,13,15H2
    • InChIKey: DLUUWUXPYGQUJI-UHFFFAOYSA-N
    • 미소: O1C([H])(C([H])(C([H])(C2([H])C1([H])OC([H])([H])C(C1=C([H])C(=C(C(=C1C1=C(C(=C(C([H])=C1C(=O)O2)OC1=C(C(=C(C([H])=C1C(=O)OC([H])(C([H])=O)C([H])(C([H])(C([H])(C([H])([H])O[H])O[H])O[H])OC(C1C([H])=C(C(=C(C=1[H])O[H])O[H])O[H])=O)O[H])O[H])O[H])O[H])O[H])O[H])O[H])O[H])=O)OC(C1C([H])=C(C(=C(C=1[H])O[H])O[H])O[H])=O)OC(C1C([H])=C(C(=C(C=1[H])O[H])O[H])O[H])=O)OC(C1=C([H])C(=C(C(=C1OC1C([H])=C2C(=O)OC3C(=C(C([H])=C4C(=O)OC(C=1O[H])=C2C4=3)O[H])O[H])O[H])O[H])O[H])=O

계산된 속성

  • 정밀분자량: 1720.1628034g/mol
  • 동위원소 질량: 1720.1628034g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 26
  • 수소 결합 수용체 수량: 48
  • 중원자 수량: 123
  • 회전 가능한 화학 키 수량: 24
  • 복잡도: 3770
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 9
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 2.2
  • 토폴로지 분자 극성 표면적: 807Ų

추천 기사

추천 공급업체
Taizhou Jiayin Chemical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Taizhou Jiayin Chemical Co., Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Suzhou Genelee Bio-Technology Co., Ltd.